

An In-depth Technical Guide to the Chemical Structure and Properties of Carbacyclin

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Compound of Interest

Compound Name: Carbacyclin

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Abstract

Carbacyclin, a synthetic analog of prostacyclin (PGI₂), is a potent and chemically stable prostanoid that has garnered significant interest in cardiovascular research and drug development. Its enhanced stability compared to the endogenous PGI₂ makes it a valuable tool for investigating the physiological roles of the prostacyclin pathway and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Carbacyclin**. It details its primary mechanism of action via the prostacyclin (IP) receptor and subsequent signaling cascades, as well as an emerging secondary pathway involving the peroxisome proliferator-activated receptor δ (PPAR δ). Detailed experimental protocols for key assays are provided, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular pharmacology.

Chemical Structure and Physicochemical Properties

Carbacyclin, also known as Carbaprostacyclin, is systematically named (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid.[1][2] Its structure is characterized by the replacement of the oxygen atom in the furan ring of prostacyclin with a methylene group, conferring greater chemical stability.[3]

Table 1: Chemical Identifiers and Core Properties of **Carbacyclin**

Property	Value	Reference
IUPAC Name	(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid	[1][2]
Synonyms	Carbaprostacyclin, (5E)-6a-Carba-prostaglandin I2, cPGI	
CAS Number	69552-46-1	
Molecular Formula	C ₂₁ H ₃₄ O ₄	
Molecular Weight	350.49 g/mol	

Table 2: Physicochemical Data of **Carbacyclin**

Property	Value	Reference
Melting Point	65°C to 67°C	
Solubility	Soluble in ethanol (20 mg/ml)	
pKa	Data not readily available	

Mechanism of Action and Signaling Pathways

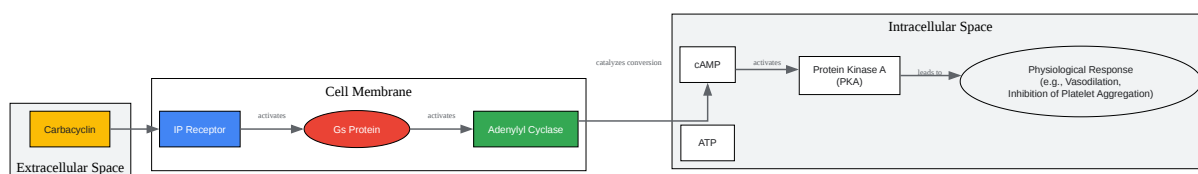
Carbacyclin exerts its biological effects primarily through two distinct signaling pathways: the canonical prostacyclin (IP) receptor-dependent pathway and a non-canonical pathway involving the peroxisome proliferator-activated receptor δ (PPAR δ).

IP Receptor-Dependent Signaling Pathway

Carbacyclin is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Binding of **Carbacyclin** to the IP receptor initiates a signaling cascade that is central

to its vasodilatory and anti-platelet aggregation effects.

- **Receptor Activation and G-Protein Coupling:** **Carbacyclin** binds to the IP receptor on the surface of target cells, such as platelets and smooth muscle cells. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs.
- **Adenylyl Cyclase Activation:** The activated α -subunit of Gs (Gs α) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
- **Downstream Effects:** The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of **Carbacyclin**, such as inhibition of platelet activation and relaxation of vascular smooth muscle.



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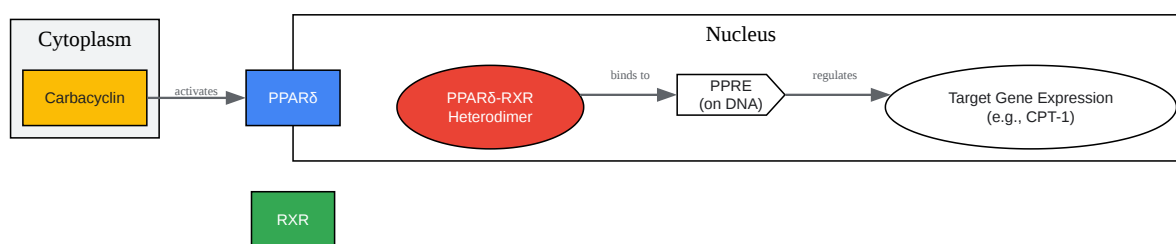
*IP Receptor-Dependent Signaling Pathway of **Carbacyclin**.*

PPAR δ -Dependent Signaling Pathway

Recent evidence has revealed a novel signaling pathway for **Carbacyclin** that is independent of the IP receptor and involves the peroxisome proliferator-activated receptor δ (PPAR δ), a

nuclear receptor. This pathway appears to play a role in modulating cardiac energy metabolism.

- **PPAR δ Activation:** **Carbacyclin** can directly activate PPAR δ .
- **Transcriptional Regulation:** Activated PPAR δ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
- **Gene Expression:** This binding modulates the transcription of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase-1 (CPT-1).



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*PPAR δ -Dependent Signaling Pathway of **Carbacyclin**.*

Biological Activity and Quantitative Data

Carbacyclin exhibits a range of biological activities, with its anti-platelet and vasodilatory effects being the most prominent.

Table 3: Receptor Binding and Functional Potency of **Carbacyclin**

Parameter	Value	Species/System	Reference
IP Receptor Binding (pKi)	8.7 (for antagonist RO1138452 against Carbacyclin-induced cAMP accumulation)	CHO-K1 cells expressing human IP receptor	
Adenylyl Cyclase Activation (pKb)	8.8 (for antagonist RO1138452 against Carbacyclin-induced activation)	CHO-K1 cells expressing human IP receptor	
Inhibition of Platelet Aggregation (IC ₅₀)	~33.3 nM (estimated based on relative potency to PGI ₂)	Human (ADP-induced)	
Inhibition of Platelet Aggregation (IC ₅₀)	~33.3 nM (estimated based on relative potency to PGI ₂)	Human (Collagen-induced)	

Experimental Protocols

Radioligand Binding Assay for IP Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of **Carbacyclin** for the IP receptor.

Objective: To determine the inhibition constant (K_i) of **Carbacyclin** for the IP receptor.

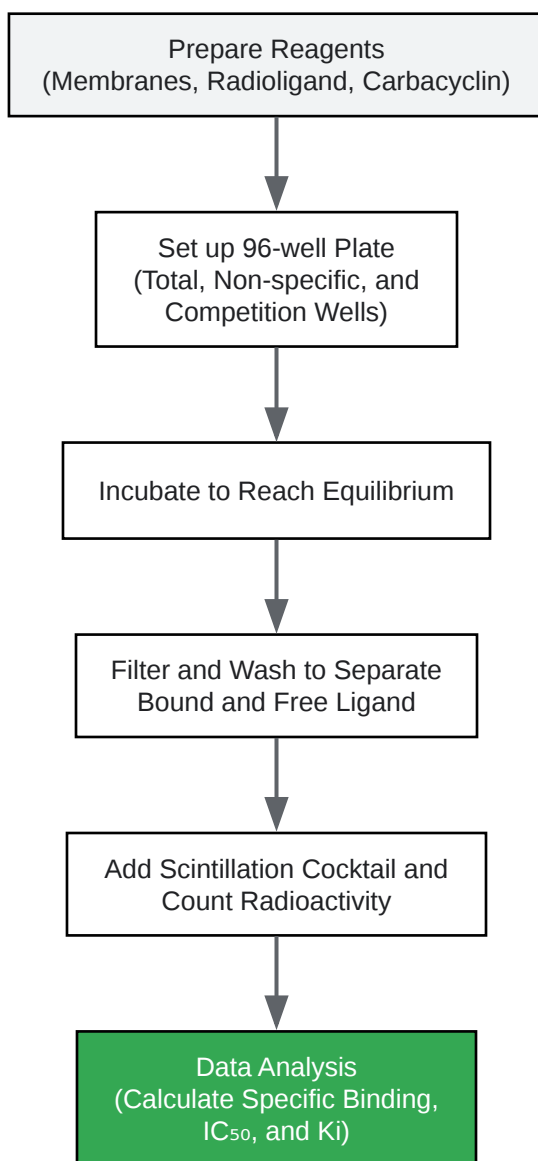
Materials:

- Cell membranes expressing the human IP receptor (e.g., from HEK293 or CHO cells).
- Radioligand: [³H]-Iloprost.
- Unlabeled competitor: **Carbacyclin**.
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash buffer: Cold assay buffer.

- Scintillation cocktail.
- 96-well filter plates.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **Carbacyclin** in assay buffer.
- In a 96-well plate, add cell membranes, [³H]-Iloprost (at a concentration near its K_d), and varying concentrations of **Carbacyclin**.
- For total binding, omit **Carbacyclin**. For non-specific binding, add a high concentration of unlabeled iloprost.
- Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Rapidly filter the contents of each well through the filter plate and wash with cold wash buffer to separate bound and free radioligand.
- Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of **Carbacyclin** and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for Radioligand Binding Assay.

Adenylyl Cyclase Activation Assay

This assay measures the ability of **Carbacyclin** to stimulate cAMP production in cells expressing the IP receptor.

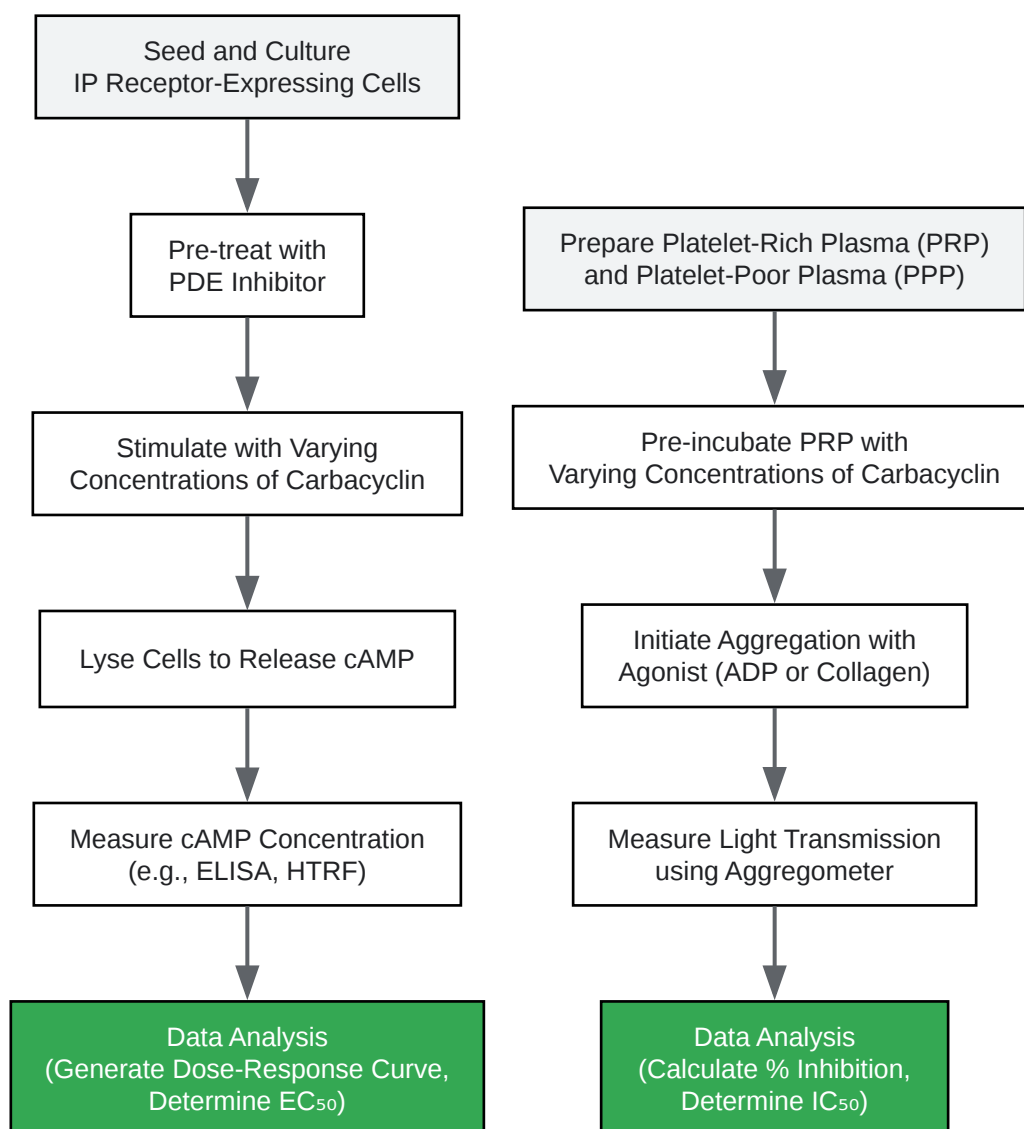
Objective: To determine the EC₅₀ of **Carbacyclin** for adenylyl cyclase activation.

Materials:

- Cells expressing the human IP receptor (e.g., HEK293 or CHO cells).
- **Carbacyclin**.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
- Lysis buffer.
- cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

- Seed cells in a multi-well plate and grow to confluence.
- Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.
- Add varying concentrations of **Carbacyclin** to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Lyse the cells to release intracellular cAMP.
- Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
- Plot the cAMP concentration against the log concentration of **Carbacyclin** and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.



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